Homopravastatin

Description

Contextualizing the Research Landscape of Statin Analogs

Statins are a class of lipid-lowering medications that function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govmdpi.com This enzyme catalyzes a critical, rate-limiting step in the biosynthesis of cholesterol. drugbank.com The development of these molecules, which trace their origins to fungal metabolites, has been a cornerstone in the prevention of cardiovascular disease. nih.gov The initial discovery has led to the development of seven distinct statin molecules available for clinical use, each with different characteristics regarding their bioavailability, lipophilicity or hydrophilicity, and metabolic pathways. nih.gov

The primary therapeutic effect of statins is the reduction of low-density lipoprotein (LDL) cholesterol; however, most also produce a modest increase in high-density lipoprotein (HDL) cholesterol. bjcardio.co.uk Their ability to lower all apolipoprotein B-containing lipoproteins contributes to their clinical effectiveness. bjcardio.co.uk Beyond lipid-lowering, research has identified additional so-called "pleiotropic" effects that are not directly related to cholesterol reduction. mdpi.comnih.gov These effects stem from the inhibition of the mevalonate (B85504) pathway, which also blocks the synthesis of non-steroidal isoprenoid molecules, and are thought to contribute to the cardiovascular protective effects of statins. nih.govmdpi.com This includes reducing inflammation, improving the function of the endothelium, and decreasing thrombogenicity. nih.gov The extensive research into these mechanisms continues to shape their application in medicine.

Current Research Gaps in HMG-CoA Reductase Inhibitor Studies

Despite the broad success and widespread use of statins, significant gaps remain in the research and application of HMG-CoA reductase inhibitors. Studies using electronic health records show that statin therapy is significantly underutilized for primary prevention, even among patients with high-risk conditions like diabetes or elevated atherosclerotic cardiovascular disease (ASCVD) risk scores. nih.govnih.gov Furthermore, even when patients are prescribed statins, high-intensity therapies are not used as frequently as guidelines recommend, and the titration of therapy is uncommon. nih.gov

From a biological perspective, a key challenge is the paradoxical increase of the HMG-CoA reductase protein that can occur following treatment with statins. researcher.life This accumulation may attenuate the therapeutic effect of the statins. researcher.life This has spurred research into novel strategies, such as the identification of compounds that can induce the degradation of the reductase enzyme, potentially acting synergistically with statins. researcher.life Other areas of ongoing investigation include understanding the differing effects of various statins, such as the observation that lipophilic statins may have different outcomes compared to hydrophilic ones in specific patient populations. scielo.br These gaps highlight the need for continued investigation into new statin analogs and related compounds to optimize therapy.

Significance of Investigating Homopravastatin in Biochemical and Pharmacological Contexts

This compound is primarily documented in the scientific literature as a chemical impurity and related compound of Pravastatin (B1207561). doveresearchlab.comsimsonpharma.compharmaffiliates.com It is available commercially as a chemical standard intended for research and development purposes only. simsonpharma.comchemicalbook.incymitquimica.com The investigation of such impurities is of high significance in the pharmaceutical industry. ontosight.ai Regulatory bodies require that impurities in drug substances are carefully identified and controlled to ensure the quality, safety, and efficacy of the final medicinal product. ontosight.ai

Understanding the biochemical and pharmacological profile of this compound is crucial for several reasons. Firstly, characterizing impurities helps in refining the synthesis and purification processes of the parent drug, Pravastatin, to minimize their presence. ontosight.ai Secondly, as a structural analog, this compound could theoretically interact with the HMG-CoA reductase enzyme or other biological targets. Studying its activity, even if weak, provides valuable information on the structure-activity relationships of this class of inhibitors. Such research can elucidate which parts of the molecule are essential for its inhibitory activity. researchgate.net Therefore, the study of this compound is important both for quality control in pharmaceutical manufacturing and for advancing the fundamental biochemical understanding of HMG-CoA reductase inhibitors.

Overview of the Research Directions and Methodological Framework

A rigorous methodological framework is essential for investigating a compound like this compound. bohrium.comnih.gov The research would typically begin with chemical characterization and synthesis, establishing a pure standard for study. simsonpharma.comontosight.ai Given that this compound is an analog of a known enzyme inhibitor, a primary research direction would be to determine its own inhibitory activity against HMG-CoA reductase.

The methodological approach for this involves a series of in vitro studies. nih.gov Key experiments would include:

Enzyme Inhibition Assays: These studies would quantify the concentration of this compound required to inhibit the activity of purified HMG-CoA reductase by 50% (the IC50 value). This would allow for a direct comparison of its potency against Pravastatin and other statins.

Cell-Based Assays: Research would extend to cell culture models to see if this compound can reduce cholesterol synthesis within living cells. These studies can also provide insights into its cellular uptake and potential effects on cell viability. mdpi.com

A systematic review of existing, albeit limited, literature would also be a crucial first step, following established guidelines to collect and synthesize all available evidence. bohrium.comnih.gov This comprehensive approach, moving from chemical analysis to biochemical and cellular studies, forms the foundation for understanding the complete profile of this compound.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical identifiers and properties for this compound and its commonly available sodium salt form.

| Property | Value (this compound) | Value (this compound Sodium Salt) | Source(s) |

| CAS Number | 159345-66-1 | 159225-12-4 | chemicalbook.invivanls.com, doveresearchlab.comchemsrc.combiomall.in |

| Molecular Formula | C₂₄H₃₈O₇ | C₂₄H₃₇NaO₇ | cymitquimica.comvivanls.com, doveresearchlab.comchemsrc.com |

| Molecular Weight | 438.56 g/mol | 460.54 g/mol | vivanls.com, doveresearchlab.comsimsonpharma.com |

| IUPAC Name | (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylpentanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | Sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylpentanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate | ontosight.ai, simsonpharma.com |

| Synonyms | Pravastatin EP Impurity C | Pravastatin EP Impurity C Sodium Salt | simsonpharma.compharmaffiliates.com |

| Physical State | Data not available | Data not available | chemicalbook.in |

| Solubility | Data not available | Data not available | chemicalbook.in |

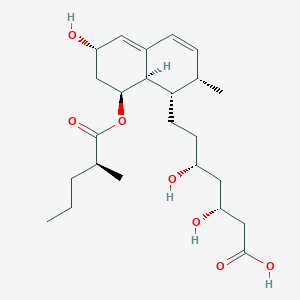

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARPWNSGRMMWII-SJINMKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159345-66-1 | |

| Record name | DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Early Development of Homopravastatin

Historical Context of Statin Analog Discovery

The journey to understanding compounds like Homopravastatin begins with the groundbreaking discovery of the first statins. In the 1970s, Japanese biochemist Akira Endo, while searching for antimicrobial agents, isolated a substance from the fungus Penicillium citrinum that exhibited potent inhibitory activity against HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. news-medical.netwikipedia.org This first compound was named compactin, later known as mevastatin. news-medical.net This pioneering work laid the foundation for a new class of drugs.

Following this discovery, researchers at Merck Research Laboratories isolated a similar compound from the fungus Aspergillus terreus in 1978, which they named mevinolin, now known as lovastatin (B1675250). news-medical.netwikipedia.org These early statins were natural products derived from fungal fermentation. The success of these initial compounds spurred further research to discover and synthesize new, even more effective derivatives. news-medical.net

Pravastatin (B1207561) itself was developed as a semi-synthetic derivative of compactin through microbial hydroxylation. jchemrev.com The exploration of the fermentation broths and synthetic pathways that produced these primary statins often led to the identification of numerous related compounds, or analogs, which differed slightly in their chemical structure. The discovery of this compound is a direct result of this intensive investigation into the chemical diversity within the statin family.

Initial Characterization and Identification in Early Research Phases

The identification of this compound would have occurred during the detailed analysis of pravastatin production batches or in research efforts aimed at creating novel statin analogs. As a "homo" analog, its structure is very similar to pravastatin, with the key difference being an additional methylene (B1212753) (-CH2-) group in its side chain.

Below is a comparison of the chemical properties of Pravastatin and this compound:

| Property | Pravastatin | This compound |

| Molecular Formula | C23H35NaO7 | C24H37NaO7 |

| Molecular Weight | 446.5 g/mol | 460.54 g/mol |

| Structural Difference | Standard side chain | Elongated side chain |

The initial characterization of such a compound would have relied on separating it from the more abundant parent compound and then elucidating its structure. This process is crucial for ensuring the purity of the main drug and for identifying new chemical entities with potentially different properties. Research has shown the identification of various impurities and analogs in pravastatin samples, including those with modifications to the ester side chain. chem-soc.siresearchgate.net For instance, one study identified a pravastatin analog with an additional methyl group on the ester side chain, a structural modification that aligns with the nature of this compound. chem-soc.siresearchgate.net

Early Phase Research Methodologies in Compound Identification

The identification of this compound and similar statin analogs in their early research phases was made possible by the advancement of powerful analytical techniques. These methodologies are designed to separate complex mixtures and provide detailed information about the chemical structure of each component.

Key methodologies employed in the identification and characterization of statin analogs include:

High-Performance Liquid Chromatography (HPLC): This technique is fundamental for separating individual compounds from a mixture. In the context of pravastatin production, reversed-phase HPLC would be used to isolate impurities and analogs like this compound from the main pravastatin peak. chem-soc.sinih.gov

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is used to determine the molecular weight of a compound with high accuracy. The detection of a compound with a molecular weight of 460.54 g/mol in a sample of pravastatin (molecular weight 446.5 g/mol ) would be a strong indicator of the presence of an analog like this compound. chem-soc.sifda.gov Collision-activated decomposition mass spectra can further provide fragmentation patterns that help in elucidating the structure. chem-soc.si

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise atomic structure of a molecule. After isolation of a sufficient quantity of the unknown compound, NMR analysis would be used to confirm the exact location of the additional methylene group, thereby definitively identifying it as this compound. nih.gov

The application of these techniques in a systematic manner is crucial for the identification and structural elucidation of new chemical entities that emerge during drug discovery and development.

Synthetic Methodologies and Chemical Derivatization of Homopravastatin

Chemical Synthesis Pathways and Strategies for Homopravastatin

The synthesis of this compound is not extensively documented in publicly available literature, likely due to its status as a research compound rather than a marketed drug. However, established synthetic routes for its parent compound, pravastatin (B1207561), provide a robust blueprint for its potential synthesis. Pravastatin is commercially produced via a two-stage fermentation process. This process begins with the microbial production of compactin (mevastatin), which is then subjected to biocatalytic hydroxylation to yield pravastatin. researchgate.netgoogle.com

A plausible synthetic pathway for this compound would therefore involve the synthesis of a "homocompactin" analogue, which would then undergo a similar microbial hydroxylation. The key difference in the synthesis of homocompactin would be the introduction of a homologous alkyl group in place of the methyl group found in the side chain attached to the decalin ring of compactin.

The total synthesis of compactin itself has been a subject of intense research, with numerous strategies developed. wiley-vch.de These approaches often involve the convergent coupling of two complex fragments: the decalin core and the lactone-containing side chain. wiley-vch.de A key challenge is the stereocontrolled construction of the multiple chiral centers within the decalin system. rsc.org

Key Synthetic Steps adapted for this compound:

Construction of the Decalin Core: This can be achieved through various methods, including intramolecular Diels-Alder reactions, which have been successfully employed in the synthesis of compactin. wiley-vch.dersc.org This would involve designing a precursor with the appropriate homologous side chain to generate the "homodecalin" core.

Synthesis of the Side Chain: The dihydroxyheptanoic acid side chain, crucial for the biological activity of statins, can be synthesized using a variety of stereoselective methods. nih.govpnas.orgresearchgate.net These often employ chiral pool starting materials or asymmetric catalysis to set the two stereocenters. jchemrev.com For this compound, the ester side chain on the lactone ring would be elongated by one or more methylene (B1212753) groups.

Coupling and Final Elaboration: The decalin and side-chain fragments would be coupled, followed by functional group manipulations to arrive at the homocompactin structure.

Microbial Hydroxylation: The final and most critical step would be the regioselective and stereoselective hydroxylation of the homocompactin intermediate at the C6 position of the decalin ring. This is typically achieved using specific microbial strains, such as Streptomyces carbophilus, which are known to hydroxylate compactin to pravastatin. researchgate.netgoogle.com It is conceivable that these microorganisms could also process a homocompactin substrate. nih.govjst.go.jpcapes.gov.br

Novel Approaches in this compound Synthesis

Modern synthetic organic chemistry offers several innovative strategies that could be applied to create a more efficient and stereocontrolled synthesis of this compound.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical reactions. researchgate.net For instance, ketoreductases (KREDs) can be used for the highly stereoselective reduction of ketone intermediates in the side-chain synthesis, providing access to the desired diol stereochemistry with high enantiomeric and diastereomeric purity. researchgate.netresearchgate.net Aldolases, such as deoxyribose-5-phosphate aldolase (B8822740) (DERA), can also be employed to construct key intermediates for the statin side chain from simple starting materials. pnas.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The multi-step synthesis of complex molecules like this compound could be streamlined by implementing key transformations in a flow-based system.

A significant advancement in statin synthesis involves the use of engineered enzymes. For example, cytochrome P450 monooxygenases can be engineered to improve their activity and stereoselectivity for the hydroxylation of compactin analogues. acs.org This technology could be pivotal in developing a biocatalyst specifically tailored for the efficient conversion of homocompactin to this compound.

Derivatization Techniques for Structure-Activity Relationship Exploration

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective analogues. ijrpr.comresearchgate.net For this compound, derivatization would focus on modifying specific parts of the molecule to probe their importance for binding to the target enzyme, HMG-CoA reductase.

Key Derivatization Strategies:

Modification of the Side Chain Ester: The ester group on the lactone side chain is a common point for modification. Varying the size and nature of this alkyl group can influence the compound's lipophilicity and its interaction with the enzyme's active site. nih.gov

Alterations to the Decalin Ring: Introducing substituents, such as halogens or small alkyl groups, onto the decalin ring can provide insights into the steric and electronic requirements of the enzyme's binding pocket.

Modification of the Dihydroxyheptanoic Acid Moiety: This part of the molecule is the pharmacophore, mimicking the natural substrate of HMG-CoA reductase. nih.gov Subtle changes, such as altering the stereochemistry at the C3 or C5 hydroxyl groups, can have a profound impact on inhibitory activity. nih.gov Even minor modifications like fluorination have been shown to enhance binding affinity in other statins. ijrpr.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles. For example, the lactone ring could be replaced with other heterocyclic systems.

These derivatives would be synthesized and then tested in vitro to determine their inhibitory concentration (IC50) against HMG-CoA reductase. researchgate.net This data allows for the construction of a quantitative structure-activity relationship (QSAR) model, which can guide the design of future analogues with enhanced properties. nih.gov

Stereochemical Considerations in this compound Synthesis

The biological activity of statins is highly dependent on their stereochemistry. The decalin ring system and the dihydroxyheptanoic acid side chain of this compound contain multiple stereocenters, and only one specific stereoisomer is expected to exhibit significant inhibitory activity against HMG-CoA reductase.

Key Stereochemical Aspects:

The Decalin Ring Junction: The two six-membered rings of the decalin system can be fused in either a cis or trans configuration. In naturally occurring statins like compactin and pravastatin, this ring junction is trans. dalalinstitute.com Maintaining this trans fusion is critical, as cis-fused analogues are generally much less active. nih.gov The trans-decalin system is conformationally rigid and locked. dalalinstitute.com

Stereocenters on the Decalin Ring: The substituents on the decalin ring, including the side chain and the hydroxyl group introduced in the final step, must have the correct relative and absolute stereochemistry.

The Dihydroxyheptanoic Acid Side Chain: The two hydroxyl groups at the C3 and C5 positions of the side chain must have a specific (3R, 5R) absolute configuration to mimic the transition state of the HMG-CoA reductase reaction. jchemrev.comnih.gov Any deviation from this stereochemistry leads to a dramatic loss of activity.

Achieving the correct stereochemistry requires the use of asymmetric synthesis techniques. This can involve:

Chiral Auxiliaries: Attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction.

Chiral Catalysts: Using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

Biocatalysis: Employing enzymes that are inherently stereoselective to perform key transformations. nih.govacs.org

The synthesis of this compound must therefore be carefully designed to control the stereochemistry at each chiral center to ensure the final product has the desired biological activity.

Molecular Mechanism of Action of Homopravastatin: in Vitro Investigations

Enzymatic Interaction Dynamics and Target Binding

The primary molecular target of Homopravastatin, like all statins, is HMG-CoA reductase. Statins function as competitive inhibitors, meaning they vie with the natural substrate, HMG-CoA, for binding to the enzyme's active site. aacrjournals.org The affinity of statins for HMG-CoA reductase is significantly higher than that of the enzyme's natural substrate, with inhibition constants (Ki) often in the nanomolar range, compared to the micromolar affinity of HMG-CoA.

In vitro studies and X-ray crystallography of various statin-enzyme complexes have elucidated the specifics of this interaction. The HMG-like moiety shared by all statins binds within a narrow pocket of the enzyme's active site, where it forms key ionic and polar interactions. e-century.us For instance, interactions with amino acid residues such as Arginine (Arg590), Serine (Ser565), and others are crucial for the tight binding of the inhibitor. e-century.us This binding can induce conformational changes in the enzyme, including the displacement of flexible domains like the flap domain, which further prevents substrate access and catalysis. nih.gov The dynamic nature of this interaction, involving both the protein and the inhibitor, is fundamental to its potent inhibitory effect. spandidos-publications.com

Below is a table summarizing the key enzymatic interactions for the statin class of compounds.

| Interaction Feature | Description | Key Amino Acid Residues Involved | Supporting Evidence |

|---|---|---|---|

| Binding Site | Competitively binds to the active site of HMG-CoA reductase, occupying the space for the HMG-CoA substrate. | Catalytic pocket of the enzyme. | aacrjournals.orge-century.us |

| Binding Affinity | Significantly higher affinity than the natural substrate (nanomolar range for statins vs. micromolar for HMG-CoA). | Not applicable. | spandidos-publications.com |

| Interaction Types | A combination of ionic bonds, polar interactions (hydrogen bonds), and van der Waals forces. | Arg590, Ser565, Arg568. | e-century.us |

| Conformational Change | Binding induces or stabilizes a conformational change in the enzyme, displacing flexible loops (e.g., flap domain) and blocking the active site. | His-381 (within the flap domain). | nih.gov |

Cellular Pathway Modulation in In Vitro Systems

The inhibition of HMG-CoA reductase by statins has profound downstream effects on various cellular pathways, primarily due to the depletion of mevalonate (B85504) and its derivatives, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical nodes in major signaling cascades. oup.com While specific studies on this compound's effects on these pathways are not detailed in the reviewed literature, extensive in vitro research on other statins provides a clear model.

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and growth. nih.govmdpi.com The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, governs cellular responses to a wide array of stimuli, controlling processes like proliferation, differentiation, and apoptosis. nih.govassaygenie.com

In vitro studies in various cancer cell lines have demonstrated that lipophilic statins can inhibit both the PI3K/AKT and MAPK signaling pathways. mdpi.complos.org This inhibition is largely a consequence of preventing the prenylation of Ras, a key upstream activator for both cascades. mdpi.com For example, atorvastatin (B1662188) was shown to inhibit the PI3K/AKT and MAPK pathways in breast cancer metastasis models. mdpi.com Similarly, simvastatin (B1681759) inhibited the MAPK/ERK and PI3K/AKT pathways in breast cancer cell lines, and lovastatin (B1675250), simvastatin, and fluvastatin (B1673502) were found to decrease the phosphorylation of MAPK pathway components in pheochromocytoma cells. mdpi.complos.org In some contexts, however, statins have been shown to activate the PI3K/Akt pathway, such as in promoting neurological recovery after brain injury in animal models, indicating that the effects can be cell-type and context-dependent. nih.govscirp.org

| Pathway | Observed Effect of Statins (In Vitro) | Mechanism | Example Statin(s) & Cell Lines | Supporting Evidence |

|---|---|---|---|---|

| PI3K/AKT | Inhibition of AKT phosphorylation. | Reduced prenylation of Ras and other GTPases, preventing pathway activation. | Atorvastatin (Breast cancer cells); Simvastatin (Triple-negative breast cancer cells); Lovastatin (Breast cancer cells). | mdpi.complos.orgfrontiersin.org |

| MAPK/ERK | Inhibition of ERK phosphorylation. | Disruption of Ras localization and activation due to lack of prenylation. | Simvastatin (Breast cancer cells); Atorvastatin (Ovarian cancer cells); Lovastatin, Fluvastatin (Pheochromocytoma cells). | e-century.usmdpi.complos.org |

The modulation of signaling cascades by statins translates into significant effects on fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). Numerous in vitro studies have shown that statins can arrest the cell cycle and induce apoptosis, particularly in highly proliferative cancer cells. spandidos-publications.com

Statins typically induce a G1 phase cell cycle arrest. nih.gove-century.us This is achieved by altering the expression of key cell cycle regulatory proteins. In vitro experiments show that statins like lovastatin and simvastatin can suppress the expression of Cyclin D1, Cyclin D3, CDK4, and CDK6, while increasing the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27 in prostate cancer cells. nih.govaacrjournals.org

Furthermore, statins are potent inducers of apoptosis in a wide range of tumor cell lines. oup.comnih.gov The mechanism involves the activation of the caspase cascade, including initiator caspases (caspase-8, -9) and effector caspases (caspase-3). nih.govaacrjournals.org This apoptotic induction is dependent on the inhibition of the mevalonate pathway, as the effects can be reversed by adding back mevalonate or GGPP, but not cholesterol. spandidos-publications.com This highlights the crucial role of protein prenylation in maintaining cell survival signals that are disrupted by statins.

| Cellular Process | Observed Effect of Statins (In Vitro) | Key Molecular Changes | Example Statin(s) & Cell Lines | Supporting Evidence |

|---|---|---|---|---|

| Cell Cycle Progression | Induction of G1 phase arrest. | Down-regulation of Cyclin D1, CDK4, CDK6; Up-regulation of p21, p27. | Lovastatin, Simvastatin (Prostate cancer cells); Atorvastatin (Ovarian cancer cells); Mevastatin (Pulmonary artery smooth muscle cells). | nih.govaacrjournals.orge-century.usahajournals.org |

| Apoptosis Induction | Activation of programmed cell death. | Activation of Caspase-3, -8, -9; Cleavage of PARP; Modulation of Bcl-2 family proteins. | Fluvastatin, Simvastatin, Lovastatin (Hepatoma cells); Cerivastatin (Myeloma cells). | spandidos-publications.comoup.com |

High-Throughput Screening Approaches for Mechanistic Elucidation

High-Throughput Screening (HTS) encompasses a suite of technologies that use automation, robotics, and advanced data analysis to rapidly test thousands to millions of chemical or genetic modulators. oncotarget.com These approaches are invaluable for both primary drug discovery and for elucidating the mechanism of action (MoA) of compounds like this compound.

Two main HTS strategies can be employed for mechanistic studies:

Target-Based Screening: This approach focuses on the direct interaction between a compound and its molecular target. For this compound, this would involve biochemical assays using purified HMG-CoA reductase to measure enzymatic inhibition. HTS can rapidly determine the potency (e.g., IC50 value) of a large library of compounds, or be used to characterize the specific mode of inhibition (e.g., competitive, non-competitive) under various substrate concentrations. nih.gov

Phenotypic Screening: This strategy involves testing compounds on whole cells and measuring a specific cellular outcome, or "phenotype." This is a powerful, unbiased approach to discover a compound's effects on complex cellular systems. For this compound, high-content screening (HCS), a type of phenotypic screening using automated microscopy and image analysis, could be used to quantify effects such as apoptosis induction, cell cycle arrest, or the inhibition of specific signaling pathways (by using fluorescent reporter proteins for pathway activity). Identifying active compounds in a phenotypic screen prompts further "deconvolution" studies to identify the specific molecular target responsible for the observed effect.

| HTS Approach | Objective | Methodology | Potential Insights for this compound |

|---|---|---|---|

| Target-Based HTS | Characterize direct enzyme inhibition. | Biochemical assay with purified HMG-CoA reductase and substrates. Detection of product formation or substrate depletion. | Precise IC50 value; confirmation of competitive inhibition; structure-activity relationship (SAR) for analogs. |

| Phenotypic HTS (e.g., High-Content Screening) | Identify and quantify cellular effects. | Treating cell lines (e.g., cancer cells) with compounds and using automated microscopy to measure changes in morphology, fluorescence intensity, or localization of reporter proteins. | Unbiased discovery of effects on cell cycle, apoptosis, and signaling pathways (e.g., PI3K/AKT, MAPK). Identification of potential off-target effects or novel mechanisms. |

Biochemical Target Identification and Characterization

Identification of Primary Biochemical Targets for Homopravastatin

The primary biochemical target for this compound is presumed to be 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. drugbank.comtcichemicals.com This enzyme is a critical rate-limiting step in the cholesterol biosynthesis pathway. tcichemicals.com By inhibiting HMG-CoA reductase, statins effectively reduce the production of mevalonic acid, a precursor to cholesterol. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. drugbank.com

Given that this compound is a derivative of mevastatin, a compound originally isolated from Penicillium citrinum, its primary mode of action is anticipated to be the competitive inhibition of HMG-CoA reductase. guidetopharmacology.org This is consistent with the well-established mechanism of other statin drugs. tcichemicals.comdrugbank.com

Characterization of Target Binding Affinity and Specificity

Table 1: Binding Affinity of Pravastatin (B1207561) for HMG-CoA Reductase

| Parameter | Value | Reference |

|---|---|---|

| Ki | 37.85 nM | researchgate.net |

| IC50 | 4.2 nM | guidetopharmacology.org |

This table displays binding affinity data for Pravastatin as a proxy for this compound due to limited direct data.

Investigation of Secondary Biochemical Interactions and Off-Target Effects

While HMG-CoA reductase is the primary target, statins can have secondary biochemical interactions and off-target effects. These effects can be independent of their cholesterol-lowering activity and may contribute to their broader therapeutic profile. For instance, some statins have been noted to have antioxidant and anti-inflammatory effects.

One potential area of off-target interaction is with transport proteins. Pravastatin's distribution and elimination are influenced by the activity of P-glycoprotein and OATP1B1. drugbank.com It is plausible that this compound could also interact with these and other drug transporters.

Furthermore, the potential for off-target effects is a critical consideration in drug development. These effects occur when a drug interacts with unintended molecular targets, which can lead to unforeseen biological consequences. nih.gov For oligonucleotide therapeutics, hybridization-dependent off-target effects are a significant concern. nih.gov While this compound is a small molecule, the principle of assessing off-target interactions remains crucial for a complete understanding of its pharmacological profile.

Methodologies for Target Validation in Biochemical Assays

Validating the biochemical target of a compound like this compound involves a variety of established methodologies.

Enzyme Inhibition Assays: These are fundamental for confirming the inhibitory activity of a compound against its target enzyme. For this compound, this would involve in vitro assays with purified HMG-CoA reductase to determine key kinetic parameters like IC50 and Ki values. guidetopharmacology.orgnih.gov These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to directly measure the thermodynamic parameters of binding, including the binding enthalpy (ΔH) and binding affinity (Ka, from which Ki can be derived). researchgate.netacs.org This method provides a comprehensive understanding of the forces driving the drug-target interaction.

Cell-Based Assays: To confirm the target engagement within a cellular context, assays measuring the downstream effects of enzyme inhibition are employed. For an HMG-CoA reductase inhibitor, this could involve measuring the levels of cholesterol or other metabolites in the cholesterol biosynthesis pathway in cultured cells. plos.org

Reverse Genetics: Techniques like RNA interference (RNAi) can be used to validate a drug's target. By specifically reducing the expression of the target protein (e.g., HMG-CoA reductase), researchers can observe if this mimics the effects of the drug. If the cellular phenotype of gene silencing matches the drug's effect, it provides strong evidence for the drug's mechanism of action. nih.gov

Computational Modeling and Docking: In silico methods, such as molecular docking, can predict the binding mode and affinity of a ligand to its target protein. biorxiv.org These computational approaches can provide valuable insights into the specific molecular interactions that stabilize the drug-target complex and can guide the design of more potent and specific inhibitors.

Enzyme Kinetics and Inhibition Studies of Homopravastatin

Kinetic Parameters Determination: Michaelis-Menten Constants (Kmand Vmax)

The interaction between an enzyme and its substrate is often described by the Michaelis-Menten model. run.edu.ngderpharmachemica.com This model introduces two key kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). derpharmachemica.com

Vmax represents the maximum rate at which the enzyme can catalyze a reaction when it is completely saturated with the substrate. run.edu.ng

Km , the Michaelis constant, is the substrate concentration at which the reaction rate is half of Vmax. derpharmachemica.com It is also an inverse measure of the enzyme's affinity for its substrate; a lower Km value indicates a higher affinity. run.edu.ng

Table 1: Illustrative Michaelis-Menten Constants for HMG-CoA Reductase

| Condition | Km (mM) | Vmax (mM min-1) | Data Source |

|---|---|---|---|

| Without Inhibitor | 331.45 | 1.3 | droracle.ai |

| With Rice Bran Extract (Uncompetitive Inhibitor) | 56.57 | 0.3 | droracle.ai |

Characterization of Inhibition Types

Enzyme inhibitors can be classified based on how they interact with the enzyme and the enzyme-substrate complex. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive. upenn.edu

In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. apexbt.comnih.gov The inhibitor can bind to the free enzyme but not to the enzyme-substrate complex. helsinki.fi This type of inhibition can be overcome by increasing the substrate concentration. medchemexpress.com Statins, the class of drugs to which Homopravastatin belongs, are well-documented as competitive inhibitors of HMG-CoA reductase. apexbt.comnih.govmedchemexpress.comnih.gov They structurally mimic the natural substrate, HMG-CoA, allowing them to bind to the enzyme's active site and block the cholesterol synthesis pathway. mdpi.com In competitive inhibition, the Vmax remains unchanged, but the apparent Km (Kmapp) increases. helsinki.fi

A non-competitive inhibitor binds to an allosteric site, which is a site on the enzyme different from the active site. upenn.edulibretexts.org This binding causes a conformational change in the enzyme that reduces its catalytic activity without preventing the substrate from binding. libretexts.org The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. Unlike competitive inhibition, increasing the substrate concentration cannot reverse non-competitive inhibition. This type of inhibition is characterized by a decrease in Vmax, while the Km remains unchanged. libretexts.org

In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. droracle.ai This type of inhibition is most effective at high substrate concentrations. upenn.edu The formation of the enzyme-substrate-inhibitor complex prevents the enzyme from converting the substrate into product. A key characteristic of uncompetitive inhibition is the proportional decrease in both Vmax and Km. droracle.ai

Table 2: Effects of Reversible Inhibitors on Kinetic Parameters

| Inhibition Type | Apparent Vmax | Apparent Km |

|---|---|---|

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

Determination of Inhibitory Constants (Ki, IC50)

The potency of an inhibitor is quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an empirical value that can depend on experimental conditions. For pravastatin (B1207561), an IC50 value of 5.6 µM has been reported for the inhibition of sterol synthesis. Another study found IC50 values for various statins to be in the range of 3-20 nM against HMG-CoA reductase.

Ki , the inhibition constant, is a more fundamental measure of the inhibitor's binding affinity. A smaller Ki value indicates a more potent inhibitor. For competitive and uncompetitive inhibition, the Ki is approximately half the numerical value of the IC50, while for noncompetitive inhibition, the Ki is nearly the same as the IC50. For example, the Ki value for cerivastatin, another statin, was found to be 1.3 x 10⁻⁹ M.

While specific IC50 and Ki values for this compound were not found in the search results, these parameters are essential for characterizing its inhibitory potential.

Graphical Analysis Techniques in Enzyme Inhibition Studies (e.g., Lineweaver-Burk Plots)

Graphical methods are instrumental in analyzing enzyme kinetics and determining the type of inhibition. The Lineweaver-Burk plot, or double-reciprocal plot, is a widely used technique that linearizes the Michaelis-Menten equation by plotting the reciprocal of the reaction velocity (1/v) against the reciprocal of the substrate concentration (1/[S]). run.edu.ngdroracle.ai

This plot allows for the determination of Km and Vmax, as the y-intercept equals 1/Vmax and the x-intercept equals -1/Km. run.edu.ng The Lineweaver-Burk plot is particularly useful for distinguishing between different types of inhibition based on the changes in the plot in the presence of an inhibitor:

Competitive inhibition: The lines for the inhibited and uninhibited reactions intersect at the y-axis (1/Vmax is unchanged), but the x-intercept for the inhibited reaction is closer to zero (Kmapp is increased).

Non-competitive inhibition: The lines intersect on the x-axis (-1/Km is unchanged), but the y-intercept for the inhibited reaction is higher (Vmax is decreased).

Uncompetitive inhibition: The lines for the inhibited and uninhibited reactions are parallel, indicating that both Vmax and Km are decreased proportionally. droracle.ai

Other graphical methods like the Eadie-Hofstee plot also serve to visualize and analyze enzyme inhibition data.

Advanced Kinetic Modeling Approaches

Conceptual Framework of Advanced Kinetic Modeling

Traditional enzyme kinetic studies often focus on determining parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max) under steady-state conditions. Advanced kinetic modeling, however, incorporates a broader range of factors and employs computational power to simulate and predict inhibitor behavior in more complex, dynamic systems. These models can include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgsysrevpharm.org By analyzing a series of structurally related compounds, these models can predict the inhibitory activity of new or hypothetical compounds. collaborativedrug.com For statins, QSAR can help in designing molecules with higher affinity for HMG-CoA reductase and improved selectivity. collaborativedrug.com The analysis of Structure-Activity Relationships (SAR) is fundamental to this process, allowing chemists to determine which chemical groups are responsible for the desired biological effect. wikipedia.orggardp.org

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. researchgate.net For statins, these models are crucial for predicting their concentration in the liver (the target organ) versus other tissues, which can help in anticipating both efficacy and potential side effects. nih.gov These models integrate in vitro kinetic data and proteomics data to predict how a drug will behave in a whole organism.

Computational and In-Silico Docking Simulations: These methods use computer algorithms to predict how a ligand (like a statin) binds to the active site of an enzyme. nih.gov By calculating binding energies and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions), these simulations can provide a detailed, three-dimensional view of the inhibition mechanism. nih.gov This can explain differences in potency among various statins. nih.gov

Application to Statin Research

While data specific to this compound is scarce, extensive research on other statins illustrates the power of these advanced modeling techniques. For instance, studies on pravastatin and other statins have utilized these models to understand their inhibitory mechanisms and pharmacokinetic profiles.

Research Findings from Statin Studies:

Inhibition Kinetics: Studies on various statins have determined their inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC50) against HMG-CoA reductase. These values are critical inputs for more advanced models. For example, pravastatin's inhibition of HMG-CoA reductase has been well-characterized, providing a basis for comparison.

QSAR in Statin Design: Researchers have developed QSAR models to predict the HMG-CoA reductase inhibitory activity of new compounds. collaborativedrug.com These models use descriptors related to the molecule's structure to forecast its pIC50 (the negative logarithm of the IC50). collaborativedrug.com

PBPK Modeling for Liver Selectivity: PBPK models have been instrumental in understanding why some statins are more liver-selective than others. These models account for the roles of drug transporters in the liver and other tissues, which significantly influence the local concentration of the drug. nih.gov

The table below presents hypothetical data to illustrate the kind of information generated from advanced kinetic modeling studies on statins. Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Interactive Data Table: Illustrative Kinetic Modeling Parameters for Statins

| Parameter | Modeling Approach | Value | Significance |

| Predicted pIC₅₀ | QSAR | 7.8 | Predicts high inhibitory potency against HMG-CoA reductase. |

| Binding Energy | In-Silico Docking | -9.5 kcal/mol | Suggests a strong and stable binding to the enzyme's active site. |

| Liver Concentration | PBPK Model | 50-fold > Plasma | Indicates high liver selectivity, maximizing therapeutic effect and minimizing systemic exposure. |

| Muscle Concentration | PBPK Model | 2-fold > Plasma | Predicts potential for off-target effects in muscle tissue. |

| K_i (nM) | Enzyme Kinetics | 15 | Measures the intrinsic binding affinity of the inhibitor to the enzyme. |

Detailed research findings from studies on compounds structurally similar to this compound, such as pravastatin, provide valuable insights. For example, thermodynamic and kinetic analyses of various statins binding to HMG-CoA reductase have revealed that both enthalpy and entropy changes contribute to the binding affinity, with the dominant contribution varying between different statins. This level of detail, achievable through advanced modeling and biophysical techniques, is crucial for the rational design of next-generation inhibitors.

Metabolic Pathway Research in Non Human Systems

Characterization of Homopravastatin Biotransformation in Non-Human Biological Systems

There is no available scientific literature detailing the characterization of this compound biotransformation in any non-human biological systems, including in vivo animal models or in vitro systems such as liver microsomes or hepatocytes.

Identification of Metabolites and Their Pathways in Non-Human Models

No studies have been published that identify specific metabolites of this compound in non-human models. Consequently, the metabolic pathways involved in its breakdown in these systems remain unelucidated.

Comparative Analysis of Metabolic Networks (e.g., inter-species comparison, microbial systems)

Without data on the metabolism of this compound in different species or microbial systems, a comparative analysis of its metabolic networks cannot be performed. There are no reports comparing the metabolic fate of this compound across different non-human models.

Application of Metabolomics and Lipidomics for Pathway Analysis

Searches for metabolomics or lipidomics studies focused on elucidating the metabolic pathway of this compound yielded no results. This indicates that these advanced analytical techniques have not been applied or, if they have, the results have not been published in the accessible scientific domain.

Computational Approaches for Metabolic Pathway Reconstruction and Prediction

There is no evidence of computational models or in silico studies being used to reconstruct or predict the metabolic pathways of this compound. Research in this area appears to be unpublished.

Structure Activity Relationship Sar Investigations of Homopravastatin Analogs

Correlation of Molecular Structure with Observed Biological Activities

The biological activity of statins, including homopravastatin, is intrinsically linked to their molecular structure, primarily their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis. nih.gov The essential structural component for this inhibitory activity is the dihydroxyheptanoic acid unit, which is a modified hydroxyglutaric acid that mimics the structure of the endogenous substrate, HMG-CoA, and the mevaldyl-CoA transition state intermediate. wikipedia.org

Variations in the ring structure and its substituents lead to differences in biological activity among statin analogs. For instance, the hydrophilicity of pravastatin (B1207561), a result of its polar hydroxyl group, is thought to contribute to its lower permeation into non-hepatic cells and its selectivity for inhibiting cholesterol synthesis in the liver. nih.gov In contrast, more lipophilic statins like lovastatin (B1675250) and simvastatin (B1681759) readily penetrate cell membranes. sysrevpharm.org The introduction of specific functional groups, such as the fluorophenyl group in some Type 2 statins, can lead to additional polar interactions with the HMG-CoA reductase enzyme, resulting in tighter binding. wikipedia.org

The table below illustrates the impact of structural variations on the HMG-CoA reductase inhibitory activity of different statins.

| Statin | Ring System | Key Substituents | Relative Lipophilicity | HMG-CoA Reductase Inhibition (Ki, nM) |

| Pravastatin | Partially reduced naphthalene | Hydroxyl group | Hydrophilic | 1.0 |

| Lovastatin | Partially reduced naphthalene | Methyl group | Lipophilic | 0.6 |

| Simvastatin | Partially reduced naphthalene | Additional methyl group | More Lipophilic | 0.2 |

| Fluvastatin (B1673502) | Indole | Fluorophenyl group | Lipophilic | 0.3 |

| Atorvastatin (B1662188) | Pyrrole | Isopropyl and fluorophenyl groups | Lipophilic | 0.1 |

| Rosuvastatin | Pyrimidine | Sulfonamide and fluorophenyl groups | Hydrophilic | 0.05 |

Note: The Ki values are approximate and can vary based on the experimental conditions. Data compiled from multiple sources. mdpi.com

Identification of Key Structural Features for Desired Activity

The primary target for this compound and its analogs is HMG-CoA reductase. SAR studies on the broader class of statins have identified several key structural features essential for potent inhibitory activity:

The Pharmacophore: The β-hydroxy-δ-lactone moiety, which is hydrolyzed in vivo to the active dihydroxy acid form, is the cornerstone of statin activity. This dihydroxy acid portion directly competes with HMG-CoA for binding to the enzyme's active site. wikipedia.orgresearchgate.net

Stereochemistry: The 3R,5R stereochemistry of the dihydroxyheptanoic acid side chain is an absolute requirement for high-affinity binding to HMG-CoA reductase. wikipedia.org

The Ring System: A complex, hydrophobic ring structure serves as the anchor, positioning the pharmacophore correctly within the active site of the enzyme. researchgate.net The nature of this ring system (e.g., naphthalene, indole, pyrrole, pyrimidine) and its substituents significantly influences the binding affinity and pharmacokinetic properties. wikipedia.orgsysrevpharm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govcreative-proteomics.com These models are invaluable for predicting the activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective analogs. nih.govprotoqsar.com

In the context of HMG-CoA reductase inhibitors, QSAR studies typically involve a set of statin analogs for which the inhibitory activity (often expressed as IC50 or Ki values) has been experimentally determined. researchgate.netmdpi.com Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. mdpi.comnih.gov These descriptors can include parameters related to:

Lipophilicity: Such as the logarithm of the partition coefficient (logP). umich.edu

Electronic Properties: Like Hammett constants (σ) or calculated atomic charges. umich.edu

Steric Properties: Such as Taft steric parameters (Es) or molecular volume. umich.edu

Topological Indices: Which describe the connectivity and branching of the molecule. researchgate.net

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build an equation that relates a combination of these descriptors to the observed biological activity. creative-proteomics.comresearchgate.netanalis.com.my A robust QSAR model, validated through internal and external testing, can then be used to predict the HMG-CoA reductase inhibitory activity of new this compound analogs before they are synthesized, saving time and resources. researchgate.netmdpi.com For example, a QSAR model for a series of HMG-CoA reductase inhibitors might take the general form:

log(1/IC50) = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

Where c1, c2, etc., are coefficients determined by the regression analysis. umich.edu

Computational Methods for SAR Analysis (e.g., In Silico Approaches, Spectral-SAR)

Beyond QSAR, a variety of other computational methods are employed to analyze the SAR of HMG-CoA reductase inhibitors and, by extension, this compound analogs. uni-bonn.de These in silico approaches provide deeper insights into the molecular interactions driving biological activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the statin analog) when bound to its macromolecular target (HMG-CoA reductase). researchgate.net By simulating the binding process, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the analog and the amino acid residues in the enzyme's active site. This helps to explain the observed activity of different analogs and to design new ones with improved binding.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that generate 3D contour maps highlighting the regions around a set of aligned molecules where changes in steric and electrostatic fields are correlated with changes in biological activity. researchgate.net These maps provide a visual guide for where to add or remove functional groups to enhance potency.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the ligand-receptor complex. nih.gov This can reveal how the flexibility of both the ligand and the enzyme's active site influences binding affinity and stability.

Structure-Activity Landscape Index (SALI): This method is used to visualize the SAR of a dataset by creating a graphical representation where structurally similar compounds with large differences in activity (activity cliffs) can be easily identified. csmres.co.uk This can highlight subtle structural modifications that lead to significant changes in potency.

Design Principles for Modulating this compound Activity through Structural Modification

Based on the extensive SAR and computational studies of statins, several key design principles can be formulated for modulating the activity of this compound through structural modification:

Preservation of the Pharmacophore: The dihydroxyheptanoic acid side chain with its 3R,5R stereochemistry is sacrosanct and should be retained in any new analog. wikipedia.org

Modification of the Ring System: The core ring structure can be modified to explore new interactions with the enzyme's active site. This could involve changing the ring type or introducing various substituents. wikipedia.orgsysrevpharm.org

Fine-tuning Hydrophilicity/Lipophilicity: The balance between hydrophilic and lipophilic character can be adjusted by adding or removing polar functional groups. nih.gov Increasing hydrophilicity might enhance hepatoselectivity, while increasing lipophilicity could lead to greater tissue penetration. sysrevpharm.orgnih.gov

Exploitation of Additional Binding Pockets: Computational analysis of the HMG-CoA reductase active site can reveal unoccupied pockets. New functional groups can be added to the this compound scaffold to occupy these pockets and form additional favorable interactions, thereby increasing binding affinity. wikipedia.org

Bioisosteric Replacement: Functional groups on the this compound molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres) but may lead to improved potency, selectivity, or pharmacokinetic properties. nih.gov

By applying these principles, medicinal chemists can rationally design novel this compound analogs with potentially enhanced therapeutic profiles.

Preclinical Pharmacological Characterization in Non Human Models

Pharmacodynamic Characterization in Animal Models

The pharmacodynamic properties of homopravastatin have been explored in animal models to understand its mechanism of action and to establish proof-of-concept for its intended therapeutic effects.

Assessment of Target Engagement in Vivo

In vivo target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target within a living organism. pelagobio.com For HMG-CoA reductase inhibitors like this compound, this involves demonstrating the inhibition of this key enzyme in cholesterol biosynthesis.

While specific in vivo target engagement data for this compound is not extensively detailed in publicly available literature, the general approach for this class of drugs involves measuring the downstream effects of HMG-CoA reductase inhibition. This can include the assessment of cholesterol levels in various tissues and in circulation. The cellular thermal shift assay (CETSA) is a modern technique that can be used to directly measure the engagement of a drug with its target protein in tissues and cells from preclinical animal models. pelagobio.comnih.gov This method provides direct evidence of target binding and can be instrumental in evaluating the efficacy of new compounds. pelagobio.com

Exploratory Pharmacological Studies for Proof-of-Concept in Non-Human Organisms

Exploratory studies in non-human models are conducted to provide initial evidence that a new compound has the desired therapeutic effect. xiahepublishing.com For this compound, these studies would likely focus on its lipid-lowering capabilities.

In preclinical studies involving hyperlipidemic rats, the combination of a Coptidis preparation with lovastatin (B1675250), a compound structurally related to this compound, demonstrated a significant reduction in body weight, liver weight, and visceral fat. nih.gov Such studies provide a basis for the potential efficacy of statin-like compounds in managing hyperlipidemia. Animal models of diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and rheumatoid arthritis are also utilized to explore the broader therapeutic potential of new compounds. mdpi.com

Pharmacokinetic Characterization in Non-Human Models

Pharmacokinetic studies are fundamental in preclinical research to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. ijrpc.com These studies are typically conducted in various animal species to predict the compound's behavior in humans. umich.edunumberanalytics.comrroij.com

Absorption Profiles in Various Non-Human Species

The absorption of a drug determines its bioavailability and the onset of its therapeutic effect. The rate and extent of absorption can be influenced by various factors, including the drug's physicochemical properties and the physiological environment of the gastrointestinal tract. europa.eu

Distribution Patterns within Non-Human Biological Systems

Understanding the distribution of a drug within the body is critical for determining its efficacy and potential for off-target effects. nki.nl Tissue distribution studies identify the organs and tissues where the drug accumulates.

While specific distribution data for this compound is limited, studies on other compounds provide a general framework. For example, the distribution of astragaloside (B48827) IV in rats and dogs showed the highest concentrations in the lung and liver, with limited penetration into the brain. nih.gov The tissue distribution of Thy-1, a cell surface glycoprotein, has been shown to vary significantly between different species like dogs and humans, emphasizing the importance of conducting species-specific distribution studies. nih.gov Methods like inductively coupled plasma-mass spectrometry (ICP-MS) can be used to determine the concentration of nanoparticle-based drugs in various animal tissues. d-nb.info

Excretion Pathways in Non-Human Models

The excretion of a drug and its metabolites is the final step in its journey through the body. The primary routes of excretion are typically through the kidneys (urine) and the liver (bile and feces). nih.gov

Data on the specific excretion pathways of this compound in non-human models is not detailed in the available literature. However, general principles of drug excretion have been studied in various animal models. A study on the urinary excretion of various drugs in rats, dogs, and monkeys revealed that animals tend to underpredict the urinary excretion of unchanged drugs in humans. nih.govnih.gov This suggests that while animal models provide valuable initial data, direct extrapolation to humans should be done with caution. nih.gov

Non-Clinical Pharmacokinetic Drug Interactions

A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies detailing the non-clinical pharmacokinetic drug-drug interactions of this compound. While the broader class of HMG-CoA reductase inhibitors has been subject to extensive research regarding their interaction profiles, specific data for this compound remains uncharacterized in published non-clinical models.

Pharmacokinetic drug interactions are a critical component of preclinical safety assessment, investigating how co-administered substances can alter the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. nih.govmdpi.com These studies are essential for predicting potential adverse events in clinical settings where polypharmacy is common. nih.govmdpi.com Typically, such investigations involve both in vitro and in vivo models.

In vitro assessments often utilize systems like liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, human) to examine the potential of a drug to inhibit or induce key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, or to interact with drug transporters like P-glycoprotein (P-gp) or Organic Anion Transporting Polypeptides (OATPs). mdpi.commdpi.com In vivo studies in animal models then confirm these findings and provide a more integrated understanding of the interaction potential. nih.gov

For the statin class, interactions are well-documented. For instance, many statins are substrates for CYP enzymes (e.g., CYP3A4) and transporters (e.g., OATP1B1), leading to significant interactions with inhibitors or inducers of these pathways. mdpi.com However, without specific studies on this compound, it is not scientifically possible to extrapolate these general class characteristics directly to this specific compound. The chemical structure of each statin influences its metabolic and transport pathways, making compound-specific data essential.

The prediction of drug-drug interactions (DDI) from preclinical data is a complex process, often involving static or dynamic physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro data and animal findings to humans. mdpi.combioivt.com The lack of foundational in vitro inhibition/induction data and in vivo interaction studies for this compound makes any such predictive modeling impossible at this time.

Selection and Validation of Relevant Non-Human Animal Models for Pharmacological Studies

The selection of an appropriate animal model is a fundamental step in the preclinical evaluation of any new drug candidate, aiming to provide predictive data on human pharmacology and toxicology. eupati.eu The choice of species is based on similarities in pharmacokinetics, pharmacodynamics, and pathophysiology of the target disease between the animal model and humans. eupati.eu For HMG-CoA reductase inhibitors, a variety of animal models have been utilized to study their pharmacological effects.

While there is no specific literature detailing the selection and validation of animal models exclusively for this compound, general principles for the statin class can be outlined. The primary pharmacological target, HMG-CoA reductase, is highly conserved across species, allowing for the use of several animal models in efficacy and safety studies. mdpi.com

Commonly used species in pharmacological research include rodents (mice and rats) and larger animals like dogs or non-human primates. medwinpublishers.comslideshare.netnih.gov

Table 1: Commonly Used Animal Models in Statin Research

| Animal Model | Key Characteristics & Rationale for Use | Relevant Research Applications |

| Rats | Well-characterized physiology and genetics. Often used for initial toxicity, pharmacokinetic, and efficacy screening. slideshare.netnih.gov Rat models of hypercholesterolemia can be induced via diet. | General toxicity, carcinogenicity, and reproductive toxicology studies. eupati.eu Evaluation of lipid-lowering efficacy. |

| Mice | Availability of numerous transgenic and knockout strains allows for the study of specific genes involved in lipid metabolism and atherosclerosis. nih.gov | Mechanistic studies of action, atherosclerosis research in models like ApoE-/- or LDLR-/- mice. |

| Rabbits | Develop diet-induced hypercholesterolemia and atherosclerotic plaques that are pathologically similar to those in humans. | Historically used in atherosclerosis research to study the effect of lipid-lowering therapies on plaque progression and regression. |

| Dogs | Share some metabolic similarities with humans and are often used as a second, non-rodent species in toxicology studies. medwinpublishers.comnih.gov | Repeated-dose toxicity studies to support long-term clinical trials. eupati.eu |

| Non-Human Primates | Closest phylogenetic relationship to humans, with highly similar lipid metabolism and lipoprotein profiles. nih.gov | Used in later-stage preclinical development to confirm efficacy and safety in a model highly predictive of the human response. |

The validation of these models for a specific compound like this compound would necessitate demonstrating that the model exhibits a measurable and dose-dependent response to the drug, and that the pharmacokinetic and pharmacodynamic relationship is relevant for predicting human outcomes. This involves characterizing the ADME profile of this compound in the selected species and establishing a correlation between drug exposure and the lipid-lowering effect. nih.gov The development of "humanized" animal models, such as transgenic mice expressing human drug-metabolizing enzymes or transporters, represents an advanced approach to improve the prediction of drug interactions and metabolism from preclinical studies. nih.gov Without dedicated studies, the suitability and validation of any of these models specifically for this compound research remain undetermined.

Advanced Research Methodologies and Computational Approaches

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Homopravastatin Research

Omics technologies, which involve the large-scale study of biological molecules, are instrumental in understanding the multifaceted effects of compounds like this compound. mdpi.com These technologies allow for a holistic view of the molecular changes within an organism or cell in response to a particular substance. mdpi.com

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound influences gene expression. By analyzing changes in the transcriptome, researchers can identify specific genes and pathways that are upregulated or downregulated by the compound. nih.govnih.gov This can provide clues about its mechanism of action and potential off-target effects. For instance, transcriptomic analyses could be employed to compare gene expression profiles in cells treated with this compound versus control cells, highlighting pathways related to cholesterol metabolism, inflammation, or cell proliferation that are modulated by the compound. nih.govnih.gov The insights gained from such studies can help in forming new biological hypotheses and identifying potential biomarkers. nih.gov

Proteomics , the large-scale study of proteins, offers a complementary perspective by examining the changes in protein expression and post-translational modifications following this compound exposure. nih.govnih.gov Since proteins are the primary functional molecules in the cell, proteomic analysis can directly reveal the functional consequences of the gene expression changes observed in transcriptomics. ijmscr.com Techniques like data-independent acquisition (DIA) based quantitative proteomics could be used to compare the protein profiles of systems treated with this compound, identifying specific proteins whose expression levels are altered. nih.gov This information is crucial for understanding the compound's impact on cellular processes and for identifying potential therapeutic targets. nih.gov

The integration of transcriptomics and proteomics data provides a more comprehensive understanding of this compound's biological effects than either approach alone. nih.gov This multi-omics approach can help to build a more complete picture of the molecular pathways affected by the compound, from gene transcription to protein function. mdpi.com

In Silico Modeling and Simulation Techniques

In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery and development for predicting the behavior of chemical compounds and their interactions with biological systems. diaglobal.orgnih.govjapsonline.com These computational approaches can significantly accelerate research by reducing the need for extensive and time-consuming laboratory experiments. japsonline.com

Molecular docking is a key in silico technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein. biorxiv.orgjmir.orgunair.ac.id In the context of this compound, docking studies can be used to model its interaction with HMG-CoA reductase, its primary target. By simulating the binding pose and calculating the binding affinity, researchers can gain insights into the molecular basis of its inhibitory activity. unair.ac.idmdpi.com This information can be used to understand the structure-activity relationship and to design more potent derivatives.

Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between a ligand and its target over time. biorxiv.orgunair.ac.id Following molecular docking, MD simulations can be performed to assess the stability of the this compound-HMG-CoA reductase complex in a simulated physiological environment. biorxiv.orgmdpi.com These simulations track the movements of atoms over time, providing information on the conformational changes and the strength of the interactions within the binding pocket. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) models are another valuable computational tool. japsonline.commdpi.com QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com For this compound and its analogs, QSAR models can be developed to predict their inhibitory potency based on various molecular descriptors. These models can then be used to virtually screen new compound libraries and prioritize candidates for synthesis and experimental testing. mdpi.com

The integration of these in silico techniques provides a powerful platform for understanding the molecular mechanisms of this compound and for guiding the discovery of new, improved compounds.

Table 1: Application of In Silico Techniques in this compound Research

| Technique | Application in this compound Research | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting the binding mode of this compound to HMG-CoA reductase. | Identification of key amino acid residues involved in binding; estimation of binding affinity. unair.ac.id |

| Molecular Dynamics (MD) Simulation | Assessing the stability of the this compound-enzyme complex over time. | Understanding the dynamic behavior and conformational changes of the complex. biorxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the inhibitory activity of this compound analogs. | Guiding the design of new compounds with improved potency. japsonline.com |

High-Throughput Screening and Automation in Discovery and Characterization

High-throughput screening (HTS) and automation are fundamental to modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify potential drug candidates. bmglabtech.comwikipedia.orgnih.gov These technologies significantly accelerate the initial stages of research by automating repetitive tasks and increasing the scale of experiments. bmglabtech.comyoutube.com

In the context of discovering compounds like this compound, HTS would be employed to screen large chemical libraries for inhibitors of HMG-CoA reductase. bmglabtech.com This process typically involves miniaturized assays in microtiter plates, where the activity of the enzyme is measured in the presence of each test compound. wikipedia.org Robotic systems handle the liquid dispensing, plate movements, and data acquisition, allowing for millions of tests to be conducted in a short period. wikipedia.orgyoutube.com